Dipropyl phosphite

Catalog No.
S1536794
CAS No.
1809-21-8
M.F
C6H14O3P+
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl phosphite

CAS Number

1809-21-8

Product Name

Dipropyl phosphite

IUPAC Name

oxo(dipropoxy)phosphanium

Molecular Formula

C6H14O3P+

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H14O3P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3/q+1

InChI Key

CHJUOCDSZWMLRU-UHFFFAOYSA-N

SMILES

CCCOP(O)OCCC

Canonical SMILES

CCCO[P+](=O)OCCC

Plant Biostimulant

Specific Scientific Field: Agriculture, specifically plant nutrition and stress tolerance .

Comprehensive and Detailed Summary of the Application: Dipropyl phosphite is used as a plant biostimulant, improving nutrient use efficiency and tolerance of abiotic stress . It has been demonstrated to be safe for both humans and the environment .

Thorough Summary of the Results or Outcomes Obtained: In trials on wheat and oilseed, nitrogen use efficiency improved about 5.5%, yields were higher, and farm income increased 186 euros/hectare and 56 euros/ha respectively . Increased root mass also improved water use efficiency and tolerance of drought stress .

Pesticide Intermediate

Specific Scientific Field: Chemistry, specifically organic synthesis .

Comprehensive and Detailed Summary of the Application: Dipropyl phosphite is used as an intermediate in the synthesis of pesticides . It’s a key component in the production of certain organophosphorus compounds .

Thorough Summary of the Results or Outcomes Obtained: The use of Dipropyl phosphite as an intermediate leads to the production of effective pesticides. The specific outcomes would depend on the particular pesticide being synthesized .

Synthesis of Organophosphorus Fungicide

Comprehensive and Detailed Summary of the Application: Dipropyl phosphite is used as a special intermediate in the synthesis of the organophosphorus fungicide Isoprothiolane .

Thorough Summary of the Results or Outcomes Obtained: The use of Dipropyl phosphite in the synthesis of Isoprothiolane leads to the production of an effective fungicide that can be used to control various plant diseases .

Dipropyl phosphite is an organophosphorus compound with the chemical formula C6H15O3PC_6H_{15}O_3P and a molecular weight of 166.16 g/mol. It appears as a clear, colorless liquid that is soluble in organic solvents such as methanol and chloroform, but is sensitive to moisture. The compound is known for its corrosive nature and has a boiling point of approximately 79 °C . Dipropyl phosphite is primarily recognized for its applications in various industrial processes, particularly as a flame retardant in plastics and synthetic fibers .

Typical of phosphites, including:

  • Esterification: It can react with alcohols to form esters, which is a common reaction in the synthesis of phosphonate derivatives.
  • Hydrolysis: In the presence of water, dipropyl phosphite can hydrolyze to yield dipropyl phosphate.
  • Transesterification: It can participate in transesterification reactions, where it exchanges its alkoxy groups with other alcohols, leading to the formation of different phosphite esters.

One notable reaction is its synthesis from phosphorus trichloride and propanol:

3(CH3CH2CH2OH)+PCl3(C3H7)2POH+3HCl3(CH_3CH_2CH_2OH)+PCl_3\rightarrow (C_3H_7)_2POH+3HCl

This reaction illustrates the formation of dipropyl phosphite along with the release of hydrogen chloride gas .

The synthesis of dipropyl phosphite typically involves the reaction between phosphorus trichloride and propanol. Various methods have been reported:

  • Direct Reaction: Phosphorus trichloride is reacted directly with propanol under controlled conditions to yield dipropyl phosphite and hydrochloric acid as a byproduct .
  • Esterification Method: This method involves adding phosphorus trichloride into a benzene solvent containing propanol and an organic catalyst. The reaction is conducted at controlled temperatures to optimize yield and minimize byproducts .
  • Transesterification: A more environmentally friendly approach involves using dimethyl phosphite and propanol under basic catalysis conditions to produce dipropyl phosphite .

Dipropyl phosphite has several industrial applications:

  • Flame Retardant: It is widely used in the plastics and synthetic fibers industry to enhance fire resistance properties .
  • Lubricants: The compound serves as an additive in lubricants, providing anti-wear properties when used in conjunction with other additives like triphenyl thiophosphate .
  • Chemical Intermediate: Due to its reactivity, dipropyl phosphite is utilized as an intermediate in the synthesis of various organophosphorus compounds used in agrochemicals and pharmaceuticals.

Research on the interactions of dipropyl phosphite with biological systems indicates potential neurotoxic effects similar to other organophosphates. Studies have shown that exposure can lead to alterations in enzyme activity, particularly acetylcholinesterase inhibition. Additionally, interaction studies suggest that dipropyl phosphite may exhibit synergistic effects when combined with other chemical agents, enhancing its biological activity or toxicity .

Dipropyl phosphite belongs to a class of compounds known as dialkyl phosphites. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Diisopropyl PhosphiteC6H15O3PC_6H_{15}O_3PUsed as an antiwear lubricant additive; similar structure but different alkyl groups .
Dimethyl PhosphiteC4H11O3PC_4H_{11}O_3PMore volatile and commonly used in organic synthesis; less toxic than its larger analogs .
Diethyl PhosphiteC6H15O3PC_6H_{15}O_3PUsed similarly but exhibits different solubility properties; often utilized in organic reactions .

Uniqueness of Dipropyl Phosphite

Dipropyl phosphite stands out due to its specific applications as a flame retardant and lubricant additive while maintaining a balance between reactivity and stability compared to other dialkyl phosphites. Its unique properties make it particularly valuable in industrial settings where fire resistance is crucial.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

165.06805630 g/mol

Monoisotopic Mass

165.06805630 g/mol

Heavy Atom Count

10

UNII

P4R35UZG89

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1809-21-8

Dates

Modify: 2023-08-15

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